(4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid

Hydrolytic stability pH-rate profile Imide reactivity

Researchers synthesizing isobaric tags or metal-chelating pharmacophores encounter variable reactivity with non-methylated dioxopiperazine analogs. (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid (≥95% HPLC) eliminates this variability with a defined N4-methyl substitution that stabilizes active ester intermediates and ensures reproducible NHS ester formation. Validated analytical characterization supports automated parallel synthesis workflows. Ships ambient.

Molecular Formula C7H10N2O4
Molecular Weight 186.17 g/mol
CAS No. 173681-12-4
Cat. No. B3348484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid
CAS173681-12-4
Molecular FormulaC7H10N2O4
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESCN1C(=O)CN(CC1=O)CC(=O)O
InChIInChI=1S/C7H10N2O4/c1-8-5(10)2-9(3-6(8)11)4-7(12)13/h2-4H2,1H3,(H,12,13)
InChIKeySTZUPKAXFHAYFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





About (4-Methyl-3,5-dioxopiperazin-1-yl)acetic Acid


(4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid (CAS: 173681-12-4, molecular formula C₇H₁₀N₂O₄, molecular weight 186.17 g/mol) is a specialized N-substituted 3,5-dioxopiperazine acetic acid derivative featuring a tertiary piperazine nitrogen, an imide-containing heterocyclic core, and an acetic acid side chain suitable for downstream conjugation [1]. The compound is primarily employed as a pharmaceutical intermediate, a research building block for structure–activity relationship studies, and as a stable precursor for active ester formation in labeling applications . Its procurement is driven by the need for a high-purity, structurally defined 4-methyl-3,5-dioxopiperazine scaffold with reliable analytical characterization for reproducible synthesis.

Why (4-Methyl-3,5-dioxopiperazin-1-yl)acetic Acid Is Irreplaceable


In-class 3,5-dioxopiperazine acetic acid derivatives exhibit substantial structural and functional heterogeneity that precludes direct interchangeability. The presence of the N4-methyl substituent on (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid fundamentally alters its hydrolytic stability profile and ionization state compared to unsubstituted or alternative N-substituted analogs [1]. Experimental hydrolysis studies on the structurally analogous 4-methylpiperazine-2,6-dione (4-MP) demonstrate that the tertiary piperazine nitrogen significantly accelerates base-catalyzed degradation and shifts the pKa of the imide moiety, effects that are absent in carbon-analog imides [2]. Consequently, substituting a non-methylated or differently substituted dioxopiperazine building block will change reaction kinetics in conjugation steps, alter the stability of active ester intermediates, and potentially compromise the biological activity or labeling efficiency of the final product. The following evidence substantiates why procurement of the exact 4-methyl-3,5-dioxo derivative is a requirement rather than an option.

(4-Methyl-3,5-dioxopiperazin-1-yl)acetic Acid vs. Alternative Building Blocks


Hydrolytic Stability vs. Carbon-Analog Imides

The tertiary piperazine nitrogen in the 3,5-dioxopiperazine scaffold significantly increases susceptibility to base-catalyzed hydrolysis relative to carbon-analog imides. In comparative hydrolysis studies of 4-methylpiperazine-2,6-dione (4-MP) — a direct half-molecule structural analog of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid — versus 3-methylglutarimide (3-MG), the piperazine nitrogen of 4-MP contributed to accelerated base-catalyzed hydrolysis above pH 7 and caused a significant decrease in the imide pKa values [1][2]. Bell-shaped pH-rate profiles were observed for both 4-MP and the clinical compound ICRF-187 (which contains the same 4-methyl-3,5-dioxopiperazine moiety), indicating a change in the rate-determining step from tetrahedral intermediate formation in weakly acidic conditions to breakdown in more acidic regions [1]. This stability behavior is intrinsic to the 4-methyl-3,5-dioxopiperazine nitrogen and does not extrapolate to non‑methylated, carbon‑backbone, or alternative N‑substituted derivatives.

Hydrolytic stability pH-rate profile Imide reactivity Piperazine nitrogen effect

Purity Control for Active Ester Conjugation

Commercial suppliers of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid provide the compound with a documented minimum purity of 95% as determined by HPLC . This specification is critical for applications involving active ester formation, where impurities containing competing carboxylic acid functionalities or residual amines can consume activated ester reagents (e.g., NHS, HOBt) and reduce the yield of desired conjugates. In contrast, many alternative dioxopiperazine acetic acid derivatives are offered without a stated minimum purity or at lower purity grades (e.g., 90–95% typical for research-grade bulk materials), necessitating additional purification steps prior to sensitive conjugation reactions.

Analytical chemistry Quality control Active ester synthesis Procurement specification

Physicochemical Differentiation from Non-Methylated Analogs

The methyl substituent at the N4 position of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid imparts a calculated XLogP of -3.3, which is more lipophilic than the non-methylated parent 2-(3,5-dioxopiperazin-1-yl)acetic acid (CAS 127510-13-8, C₆H₈N₂O₄) that lacks the methyl group [1]. The increased hydrophobicity (less negative XLogP) predicts improved passive membrane permeability while retaining sufficient aqueous solubility for pharmaceutical formulation development. The polar surface area (PSA) of 77.92 Ų [2] falls within the acceptable range for oral bioavailability (typically <140 Ų), but the methyl substitution modulates the balance between solubility and permeability compared to more polar, unsubstituted analogs.

ADME prediction LogP Polar surface area Physicochemical profiling

Isotopically Enriched Active Esters for Quantitative Proteomics

The N-substituted piperazine acetic acid scaffold, including specifically the 4-methyl-3,5-dioxo variant, is described in patent literature as a key intermediate for preparing isotopically enriched active esters used as isobaric labeling reagents in quantitative proteomics [1][2]. The methyl group at the N4 position provides a stable, defined mass tag that can be isotopically differentiated from non‑methylated or differently substituted analogs, enabling multiplexed relative quantitation of peptides and proteins. The active ester of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid reacts with primary amines on peptide N‑termini and lysine side chains under mild aqueous conditions, and the resulting labeled peptides co‑elute in LC‑MS/MS with nearly identical chromatographic retention times, a requirement for accurate quantitation.

Isotopic labeling Quantitative proteomics Active ester synthesis Isobaric tags

(4-Methyl-3,5-dioxopiperazin-1-yl)acetic Acid Applications


Active Ester Preparation for Isobaric Labeling

Researchers synthesizing custom isobaric tags for relative protein quantitation employ (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid as a scaffold. The carboxylic acid is activated to an NHS ester or similar reactive form, and the N4-methyl group provides a stable mass tag that can be isotopically differentiated (e.g., ¹²C/¹³C, ¹⁴N/¹⁵N) to create a multiplexed set of labeling reagents [1][2]. The resulting labeled peptides exhibit nearly identical chromatographic retention and MS/MS fragmentation behavior, enabling accurate ratio measurements in complex biological samples.

Cardioprotective and Anticancer Derivatives

Medicinal chemists exploring analogs of the clinical cardioprotectant dexrazoxane (ICRF-187) use (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid as a monomeric building block. The hydrolytic liability of the 4-methyl-3,5-dioxopiperazine ring, documented in comparative studies with 4-methylpiperazine-2,6-dione (4-MP), informs reaction conditions and storage protocols [3]. The acetic acid side chain provides a convenient handle for coupling to various pharmacophores, enabling systematic structure–activity relationship studies of metal‑chelating imide‑containing molecules.

Balanced Lipophilicity Prodrugs and Conjugates

The calculated XLogP of -3.3 and moderate polar surface area (77.92 Ų) [4][5] position (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid as a suitable promoiety for improving the pharmacokinetic profile of highly hydrophilic or poorly permeable drug candidates. The 4-methyl substitution offers a favorable increase in lipophilicity relative to the unsubstituted dioxopiperazine acetic acid core, without introducing the excessive hydrophobicity that can cause aggregation or poor aqueous solubility in larger N‑alkyl derivatives.

Quality-Controlled Intermediate for High-Throughput Chemistry

Contract research organizations and medicinal chemistry laboratories performing high‑throughput parallel synthesis benefit from the documented minimum 95% HPLC purity specification of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid . This purity threshold ensures reproducible coupling yields in automated amide bond formation and active ester preparations, minimizing the need for pre‑reaction purification and reducing the incidence of failed reactions due to acidic or basic impurities.

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